molecular formula C13H8BrN3OS B5576043 N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide

Cat. No.: B5576043
M. Wt: 334.19 g/mol
InChI Key: WGUJSUYNRPDZSG-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole compounds are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for more complex molecules . The compound’s unique structure, which includes a bromobenzamide moiety, makes it particularly interesting for research and industrial applications.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of benzothiadiazole derivatives often involves their strong electron-withdrawing ability, which can improve the electronic properties of the resulting organic materials .

Safety and Hazards

The safety and hazards associated with benzothiadiazole derivatives can vary depending on the specific compound. It’s always important to refer to the Safety Data Sheets (SDS) for specific information .

Future Directions

The future directions in the research of benzothiadiazole derivatives could involve the synthesis of new derivatives with improved properties for use in organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide typically involves the reaction of 2-bromobenzoic acid with 2,1,3-benzothiadiazole-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate (K2CO3).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide is unique due to its specific combination of a benzothiadiazole core and a bromobenzamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3OS/c14-9-5-2-1-4-8(9)13(18)15-10-6-3-7-11-12(10)17-19-16-11/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUJSUYNRPDZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=NSN=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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